molecular formula C26H22N4O3 B2557960 1-benzyl-N-(4-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 896074-04-7

1-benzyl-N-(4-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2557960
CAS No.: 896074-04-7
M. Wt: 438.487
InChI Key: AUSOAOBQAVBEPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of pyridopyrrolopyrimidine derivatives, which are structurally characterized by a fused tricyclic core (pyrido-pyrrolo-pyrimidine) with carboxamide and benzyl/methoxyaryl substituents. The synthesis involves refluxing methyl esters of precursor pyridopyrimidine derivatives with N-benzyl or N-(4-methoxyphenyl) glycinate analogs in methanol and triethylamine, followed by purification via recrystallization .

Properties

IUPAC Name

6-benzyl-N-(4-methoxyphenyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3/c1-17-7-6-14-29-23(17)28-24-21(26(29)32)15-22(30(24)16-18-8-4-3-5-9-18)25(31)27-19-10-12-20(33-2)13-11-19/h3-15H,16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSOAOBQAVBEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-N-(4-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C27H24N4O4C_{27}H_{24}N_{4}O_{4}, with a molecular weight of approximately 468.513 g/mol. The compound features a pyrido-pyrimidine core structure that is characteristic of many bioactive molecules.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications:

Anticancer Activity

Studies have shown that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In particular, the compound's ability to interact with key enzymes involved in cancer cell metabolism suggests a potential role as an anticancer agent .

Antiviral Properties

Recent investigations have highlighted the antiviral potential of pyrido[2,3-d]pyrimidine derivatives. These compounds have demonstrated effectiveness against several viral strains by inhibiting viral replication and disrupting viral entry into host cells. The specific mechanisms often involve interference with viral polymerases or proteases .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes linked to disease pathways. For example, enzyme assays have shown that it can inhibit dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis and has implications in cancer therapy .

The biological activities of this compound are attributed to its ability to bind to specific biological targets:

  • Targeting Enzymes : The compound's structural motifs allow it to effectively bind to active sites on enzymes such as DHFR and various kinases.
  • Interference with Signal Transduction : By modulating signaling pathways associated with cell growth and apoptosis, this compound can exert significant effects on cellular behavior.

Case Studies

Several studies have focused on the biological effects of similar compounds:

  • Anticancer Studies : A study evaluating a series of pyrido[2,3-d]pyrimidine derivatives reported that modifications at the 4-position significantly enhanced their cytotoxicity against breast cancer cells. The most potent derivative exhibited an IC50 value in the low micromolar range .
  • Antiviral Efficacy : Another investigation assessed the antiviral activity of pyrido[2,3-d]pyrimidines against HIV and hepatitis C virus (HCV). Compounds from this class showed promising EC50 values below 10 µM .

Data Summary Table

Activity TypeTarget/MechanismReference
AnticancerInhibition of cell proliferation ,
AntiviralInhibition of viral replication ,
Enzyme InhibitionDihydrofolate reductase ,

Scientific Research Applications

Structural Characteristics

The compound features a complex heterocyclic structure that allows for interactions with various biological targets. Its multiple nitrogen-containing rings contribute to its pharmacological properties and potential therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the pyrido[2,3-d]pyrimidine family exhibit notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Certain derivatives showed MIC values comparable to established antibiotics such as cefotaxime against strains like Bacillus subtilis and Chlamydia pneumoniae .
CompoundMIC (μmol/L)Bacteria
7a6Bacillus subtilis
7e8Salmonella typhi

These findings suggest that compounds similar to 1-benzyl-N-(4-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide could serve as effective antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have evaluated its cytotoxic effects on various cancer cell lines:

  • Cytotoxicity Screening : The compound was tested against human lung cancer (NCI-H460), liver cancer (HepG2), and colon cancer (HCT-116) cell lines using the MTT assay.
Cell LineIC50 (μmol/L)
NCI-H4603.61
HepG23.14
HCT-1164.20

These results indicate that the compound exhibits potent cytotoxic activity, making it a candidate for further drug development in cancer therapy .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, the compound has been assessed for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.

Structure-Activity Relationship (SAR)

The structure of the compound significantly influences its biological activity. Variations in substituents on the heterocyclic rings can enhance or diminish activity against specific biological targets. For instance, compounds with p-fluorophenyl and thiophene moieties have shown improved efficacy against cancer cell lines .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares the target compound with structurally similar pyridopyrrolopyrimidine derivatives, focusing on substituent variations and inferred physicochemical/biological properties:

Compound Name 1-Position Substituent N-Aryl Group Key Structural Features Inferred Properties Reference
1-Benzyl-N-(4-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (Target) Benzyl 4-Methoxyphenyl 9-Methyl stabilizes the core; 4-methoxy enhances solubility via polar interactions. Moderate lipophilicity (logP ~3.5*), potential kinase inhibition due to carboxamide.
1-(3-Methoxypropyl)-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 3-Methoxypropyl 4-Methylbenzyl Ether chain increases solubility; methylbenzyl adds steric bulk. Higher solubility than target; reduced membrane permeability due to polar 3-methoxypropyl.
N-Benzyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide Benzyl + 9-Methyl N-Benzyl + Phenyl Dual benzyl/phenyl groups increase lipophilicity; 9-methyl enhances rigidity. High logP (~4.2*); potential CYP450 interactions due to phenyl group.
N-(4-Isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 3-Methoxypropyl 4-Isopropylphenyl Isopropyl group introduces steric hindrance; 3-methoxypropyl balances polarity. Moderate solubility; potential for selective binding in hydrophobic pockets.
N-(2,4-Dimethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 3-Methoxypropyl 2,4-Dimethoxyphenyl Dual methoxy groups enhance solubility and π-stacking; 9-methyl stabilizes the core. Optimal solubility (logP ~2.8*); strong DNA intercalation potential.

Notes:

  • *Predicted logP values are estimated based on substituent contributions (e.g., methoxy groups reduce logP, while benzyl/isopropyl increase it).
  • Biological activity data (e.g., IC50 values) are unavailable in the provided evidence; inferences are drawn from structural analogs.

Key Research Findings

Synthetic Flexibility : The core pyridopyrrolopyrimidine structure allows modular substitution at the 1-position (e.g., benzyl, 3-methoxypropyl) and N-aryl carboxamide group, enabling fine-tuning of solubility and target affinity .

Role of Methoxy Groups : Compounds with 3-methoxypropyl () or 4-methoxyphenyl (target) substituents exhibit enhanced aqueous solubility compared to purely hydrophobic analogs (e.g., N-phenyl derivatives in ).

Steric Effects : Bulky substituents like 4-isopropylphenyl () or dual benzyl/phenyl groups () may limit bioavailability but improve selectivity for sterically constrained targets.

Q & A

Q. How can the structure of this compound be confirmed after synthesis?

Methodological Answer: Structural confirmation requires a combination of elemental analysis (to verify empirical formula) and NMR spectroscopy (1H and 13C). For example, aromatic proton signals in the pyrido-pyrimidine core exhibit characteristic downfield shifts due to electron-withdrawing effects of the carbonyl and heterocyclic nitrogen atoms. Discrepancies in proton integration or unexpected splitting patterns may indicate impurities or incomplete functionalization .

Q. What in vitro models are suitable for initial biological activity screening?

Methodological Answer: The acetic acid-induced writhing test in rodents is a standard model for assessing analgesic activity in structurally related pyrido-pyrimidine derivatives. This assay evaluates dose-dependent inhibition of nociceptive responses, with positive controls (e.g., NSAIDs) required for validation. Note that all N-benzyl derivatives in this class showed comparable activity in this model, suggesting a conserved mechanism .

Q. What synthetic routes are reported for similar pyrido-pyrrolo-pyrimidine derivatives?

Methodological Answer: A common route involves condensation of 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in refluxing ethanol. Key steps include:

  • Amide bond formation via nucleophilic substitution.
  • Purification via recrystallization (ethanol/water mixtures).
  • Monitoring reaction progress via TLC (silica gel, CHCl₃/MeOH 10:1) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity?

Methodological Answer: Optimization strategies include:

  • Microwave-assisted synthesis to reduce reaction time and byproducts.
  • Catalytic systems : Use of DMAP (4-dimethylaminopyridine) to accelerate amide coupling.
  • Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
  • HPLC purification with C18 columns for high-resolution separation of structurally similar impurities .

Q. How can bioisosteric replacement strategies optimize the pharmacological profile?

Methodological Answer: Replace the 4-hydroxyquinolin-2-one moiety with 2-hydroxy-4-oxo-pyrido-pyrimidine to exploit bioisosterism. This preserves hydrogen-bonding interactions with target proteins while improving metabolic stability. Validate via:

  • Molecular docking to assess binding affinity.
  • In vitro metabolic assays (e.g., liver microsomes) to compare degradation rates .

Q. How to resolve contradictions in SAR data for benzylamide derivatives?

Methodological Answer: Contradictions arise when minor structural changes (e.g., para vs. meta substitution on the benzyl group) yield inconsistent activity. Mitigate by:

  • 3D-QSAR modeling to map steric/electronic requirements.
  • Crystallography of ligand-target complexes to identify critical interactions.
  • Dose-response reevaluation under standardized conditions to exclude assay variability .

Q. What advanced spectroscopic techniques clarify ambiguous NMR signals?

Methodological Answer: For overlapping aromatic signals in the pyrido-pyrimidine core:

  • Use 2D NMR (COSY, HSQC) to resolve coupling networks.
  • Variable-temperature NMR to reduce signal broadening caused by conformational exchange.
  • Isotopic labeling (e.g., 13C-enriched carbonyl groups) to track specific nuclei .

Data Interpretation Guidance

Key SAR Observations from Evidence:

Structural FeatureBiological Impact (Example)Evidence Source
Benzyl para-methoxy Enhanced analgesic activity
N-Methyl substitution Reduced metabolic clearance
Pyrido-pyrimidine core Bioisosteric equivalence to quinolones

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.